molecular formula C10H10O3 B8485233 7-Hydroxy-3-(2-hydroxyethyl)benzofuran

7-Hydroxy-3-(2-hydroxyethyl)benzofuran

Cat. No. B8485233
M. Wt: 178.18 g/mol
InChI Key: GIZTWRONFVXITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(2-hydroxyethyl)benzofuran is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-3-(2-hydroxyethyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-3-(2-hydroxyethyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Hydroxy-3-(2-hydroxyethyl)benzofuran

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-benzofuran-7-ol

InChI

InChI=1S/C10H10O3/c11-5-4-7-6-13-10-8(7)2-1-3-9(10)12/h1-3,6,11-12H,4-5H2

InChI Key

GIZTWRONFVXITP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=C2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl (7-hydroxybenzofuran-3-yl)acetate (1.46 g) was dissolved in THF (30 ml) and the solution was cooled to 0° C. To this solution, lithium aluminum hydride (269 mg) was added and the solution was stirred for 3.5 hours. After making the pH of the reaction solution not more than 2 by adding 1N hydrochloric acid, the reaction solution was poured into water layer (50 ml) and the resultant was extracted twice with ethyl acetate (20 ml). After combining the organic layers, the resultant was washed with saturated brine and dried over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: hexane/ethyl acetate=1/1) using silica gel to obtain the desired compound (1.09 g, yield: 86%).
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.